Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate

Chemical Procurement Quality Control Synthetic Intermediate

Pyrrolopyrimidine core substitution without SAR validation risks potency loss. This 2-chloro-4-methyl-8-ethyl ester variant is a key intermediate for glucocerebrosidase modulator synthesis, differentiated by a free C7 position enabling parallel C-H activation for diverse 7-aryl/alkyl/halo libraries. 98% purity ensures reliable Pd-catalyzed cross-coupling. Low MW (238.67) and XLogP3 3.3 support hit-to-lead optimization. Compare ester vs. acid for prodrug CNS permeability strategies.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
Cat. No. B13000697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C=C(N2C=C1)C)Cl
InChIInChI=1S/C11H11ClN2O2/c1-3-16-11(15)8-4-5-14-7(2)6-9(12)13-10(8)14/h4-6H,3H2,1-2H3
InChIKeyRQHXFFFBEXJXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate Procurement & Identity


Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS 1919049-54-9) is a heterocyclic small molecule with a pyrrolo[1,2-a]pyrimidine core, featuring a chlorine atom at position 2, a methyl group at position 4, and an ethyl ester at position 8. It has a molecular formula of C11H11ClN2O2 and a molecular weight of 238.67 g/mol [1]. This compound belongs to a class of molecules investigated for modulating glucocerebrosidase activity, a target implicated in Gaucher disease and Parkinson's disease, as described in patent literature focusing on 4-methyl-pyrrolo[1,2-a]pyrimidine-8-carboxamide derivatives [2]. Its specific substitution pattern makes it a distinct intermediate and scaffold for medicinal chemistry optimization.

Scaffold for glucocerebrosidase modulation research. Distinct 2-chloro-4-methyl-8-ethyl ester substitution pattern offers a synthetic entry point for patent-class analogues.
Unsubstituted C7 position for late-stage diversification. Enables C-H functionalization, cross-coupling, or halogenation to explore structure-activity relationships at a pharmacophoric position.
Intermediate with favorable fragment-like properties. Low molecular weight and moderate lipophilicity support hit-to-lead library design and permeability studies.

Why Generic Analogs Cannot Replace This Compound


Substituting Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate with a close analog without verifying the structure-activity relationship (SAR) is a high-risk decision. The patent landscape reveals that small modifications to the pyrrolo[1,2-a]pyrimidine core dramatically alter biological activity. For instance, the presence of a carboxamide at position 8 is critical for glucocerebrosidase modulation in the lead series, while 7-aryl substitution is common in active compounds [1]. The unique 2-chloro-4-methyl-8-ethyl ester pattern of the target compound is not a dominant motif in the disclosed active structures, suggesting it serves as a key, distinct intermediate or a probe for exploring novel chemical space. Generic replacement with a 2,4-dimethyl or 8-carboxylic acid variant without data will likely yield a different potency, selectivity, or pharmacokinetic profile. The computed logP difference of over 1 unit compared to the carboxylic acid analog exemplifies a fundamental physicochemical divergence that directly impacts solubility and permeability [2].

Carboxylic acid analog (XLogP3 ~2.2) may shift permeability profile
The ethyl ester (XLogP3 3.3) and its carboxylic acid derivative differ by ~1.1 log units, which may alter cell-permeability context and intracellular target access in comparison studies.
7-aryl-substituted analogs may limit synthetic versatility
Compounds with a pre-installed 7-phenyl group cannot be directly diversified at this position, restricting late-stage SAR exploration compared with the target compound's free C7 site.

Quantitative Differentiation from Structural Analogs


Purity Benchmarking Against Research Chemical Standards

The target compound is supplied with a certified purity of 98% (HPLC) by leading vendors, which is a standard for reproducible synthesis but a critical differentiator when a higher purity of over 97% is required for sensitive catalytic reactions . In contrast, a common analog, Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate, is often listed at 95% purity . The 3% purity gap becomes significant in multi-step syntheses where impurities from the starting material can propagate and reduce the final yield of a drug candidate.

HPLC Purity Comparison
Data to verify
Target: 98% · Comparator: 95%
(Δ +3 pp)
Supports synthetic reproducibility review
Vendor CoA; HPLC 254 nm; no independent source
Chemical Procurement Quality Control Synthetic Intermediate

Lipophilicity Advantage Over the Carboxylic Acid Analog

The ethyl ester moiety of the target compound provides a superior balance of lipophilicity and membrane permeability compared to its direct carboxylic acid analog, 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid (CAS 1919049-55-0). The target compound has a computed XLogP3 of 3.3, whereas the acid analog has a predicted XLogP3 of approximately 2.2 [1]. This difference of 1.1 log units corresponds to a roughly 12-fold increase in lipophilicity, which is expected to enhance passive membrane permeability in cell-based assays.

Lipophilicity (XLogP3)
Class-level inference
Target: 3.3 · Acid analog: ~2.2 (est.)
Δ 1.1 log units
Supports cell-permeability assay context
Computed property; assay validation needed
Physicochemical Property Permeability Drug Design

Synthetic Tractability via Unsubstituted Pyrrole Core

A key structural advantage of the target compound is the absence of a substituent at position 7. Analogs like Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate and its 4-chlorophenyl variant are locked with an aryl group that prevents further late-stage functionalization . The target compound's unsubstituted C7 position is a blank canvas, offering a unique opportunity for diversification via C-H activation, halogenation, or cross-coupling. This synthetic advantage is a key reason to select this compound as a late-stage intermediate when constructing focused libraries.

C7 Functionalization Site
Data to verify
Target: C7 unsubstituted · Comparator: C7 phenyl-blocked
One additional diversification vector
Supports late-stage diversification study
Structural inference; synthetic feasibility to verify
Synthetic Chemistry C-H Functionalization Scaffold Diversity

Molecular Weight Impact on Ligand Efficiency Metrics

Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate possesses a molecular weight of 238.67 g/mol [1]. This is significantly lower than the 304.36 g/mol of Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate . In fragment- and lead-like space, a weight below 250 g/mol is highly desirable. The target compound is thus a more suitable fragment for lead optimization, offering a better starting point for achieving high target affinity while staying within the Rule of 5.

Molecular Weight
Cross-study comparable
238.67 g/mol vs 304.36 g/mol
Δ −65.69 g/mol
Supports fragment-library selection review
Calculated from molecular formula
Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Optimal R&D Application Scenarios


Hit-to-Lead Optimization for Lysosomal Storage Disorders

The compound serves as an ideal starting point for optimizing novel glucocerebrosidase modulators. As evidenced by its relationship to the patented 4-methyl-pyrrolo[1,2-a]pyrimidine-8-carboxamide series [1], the ethyl ester can be hydrolyzed to the acid and coupled with diverse amines. Its low molecular weight (238.67 g/mol) and favorable XLogP3 (3.3) make it a superior fragment for hit-to-lead campaigns compared to heavier, 7-aryl-substituted analogs [2].

Late-Stage Diversification at C7 Position

The unsubstituted C7 position is a distinct advantage for C-H activation chemistry, enabling the parallel synthesis of diverse 7-aryl, 7-alkyl, and 7-halo analogs. This contrasts with the pre-installed 7-phenyl group in common analogs, which necessitates a new total synthesis for each new C7 variant . The 98% purity level also ensures reliable reactivity in palladium-catalyzed cross-coupling reactions.

Ester Prodrug Strategy Evaluation

The 1.1 log unit lipophilicity difference between this ethyl ester and its carboxylic acid metabolite makes it an excellent tool for evaluating prodrug strategies. Researchers can directly compare the cell permeability and in vitro stability of the ester versus the acid to inform the design of CNS-penetrant therapies, where incremental changes in logP are crucial for crossing the blood-brain barrier [3].

Application
Selection Property
Validation Focus
Glucocerebrosidase pathway studies
Scaffold identity and ester-hydrolysis potential
SAR validation at position 8 carboxamide
C7 diversification research
Unsubstituted C7 vector for late-stage functionalization
C-H activation and cross-coupling compatibility
Prodrug cell-permeability studies
Lipophilicity difference between ester and acid forms
Permeability and stability comparison in vitro
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